2-Methyl-3-nitro-10H-phenoxazine
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Overview
Description
2-Methyl-3-nitro-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are tricyclic heterocycles made up of two benzene rings joined together by an oxazine structure. This compound is known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxazine derivatives, including 2-Methyl-3-nitro-10H-phenoxazine, involves several methods. One common approach is the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . Another method involves the reductive cyclization of diphenylamines . These reactions typically require catalysts such as palladium and solvents like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods
Industrial production of phenoxazine derivatives often employs the Wohl–Aue method or the Beirut method . These methods are scalable and can produce large quantities of the compound with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitro-10H-phenoxazine undergoes various chemical reactions, including:
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl halides and bases like potassium carbonate in solvents such as dimethyl sulfoxide.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted phenoxazine derivatives depending on the substituent used.
Scientific Research Applications
2-Methyl-3-nitro-10H-phenoxazine has numerous applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Biology: Acts as an antioxidant and has potential antidiabetic and antimalarial properties.
Medicine: Incorporated in chemotherapy drugs due to its anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-10H-phenoxazine involves its interaction with molecular targets and pathways. In biological systems, it acts as an antioxidant by scavenging free radicals and reducing oxidative stress . Its anticancer properties are attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenazine: Known for its antimicrobial and antitumor properties.
Phenothiazine: Used in antipsychotic medications and as an insecticide.
Actinomycin D: An antibiotic and anticancer agent containing a phenoxazine moiety.
Uniqueness
2-Methyl-3-nitro-10H-phenoxazine is unique due to its combination of a nitro group and a methyl group on the phenoxazine scaffold. This structural modification enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
92961-20-1 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-methyl-3-nitro-10H-phenoxazine |
InChI |
InChI=1S/C13H10N2O3/c1-8-6-10-13(7-11(8)15(16)17)18-12-5-3-2-4-9(12)14-10/h2-7,14H,1H3 |
InChI Key |
JPVKJMITOFHEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OC3=CC=CC=C3N2 |
Origin of Product |
United States |
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